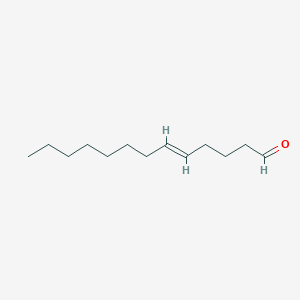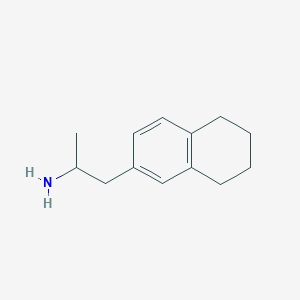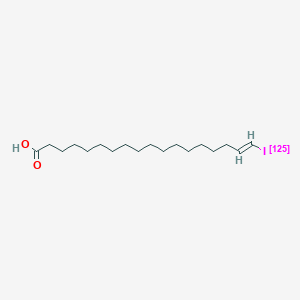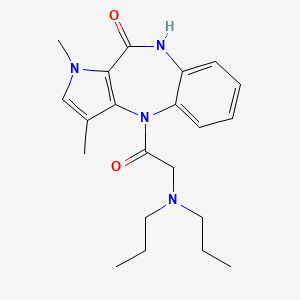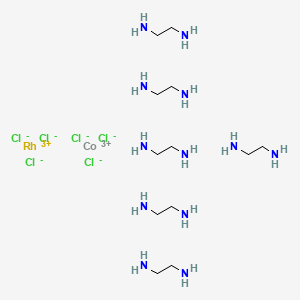
Tris(ethane-1,2-diamine-N,N')cobalt(3+) tris(ethane-1,2-diamine-N,N')rhodium hexachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethane-1,2-diamine-N,N’)cobalt(3+) tris(ethane-1,2-diamine-N,N’)rhodium hexachloride is a coordination compound that features cobalt and rhodium ions complexed with ethane-1,2-diamine ligands. This compound is notable for its unique structure and the presence of both cobalt and rhodium, which are transition metals known for their catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethane-1,2-diamine-N,N’)cobalt(3+) tris(ethane-1,2-diamine-N,N’)rhodium hexachloride typically involves the reaction of cobalt(II) chloride and rhodium(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is then heated to facilitate the formation of the coordination complex. The product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized for large-scale operations, often involving continuous crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tris(ethane-1,2-diamine-N,N’)cobalt(3+) tris(ethane-1,2-diamine-N,N’)rhodium hexachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can also be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ethane-1,2-diamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of excess ligands and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Tris(ethane-1,2-diamine-N,N’)cobalt(3+) tris(ethane-1,2-diamine-N,N’)rhodium hexachloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Tris(ethane-1,2-diamine-N,N’)cobalt(3+) tris(ethane-1,2-diamine-N,N’)rhodium hexachloride involves its ability to coordinate with various substrates. The cobalt and rhodium centers can facilitate electron transfer processes, making the compound effective in catalytic applications. The ethane-1,2-diamine ligands stabilize the metal centers and enhance their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(ethane-1,2-diamine)cobalt(III) chloride: Similar in structure but lacks the rhodium component.
Tris(ethane-1,2-diamine)rhodium(III) chloride: Similar but contains only rhodium and no cobalt.
Uniqueness
The presence of both cobalt and rhodium in Tris(ethane-1,2-diamine-N,N’)cobalt(3+) tris(ethane-1,2-diamine-N,N’)rhodium hexachloride makes it unique. This dual-metal system can exhibit synergistic effects, enhancing its catalytic properties and making it more versatile in various applications .
Propiedades
Número CAS |
94232-99-2 |
|---|---|
Fórmula molecular |
C12H48Cl6CoN12Rh |
Peso molecular |
735.1 g/mol |
Nombre IUPAC |
cobalt(3+);ethane-1,2-diamine;rhodium(3+);hexachloride |
InChI |
InChI=1S/6C2H8N2.6ClH.Co.Rh/c6*3-1-2-4;;;;;;;;/h6*1-4H2;6*1H;;/q;;;;;;;;;;;;2*+3/p-6 |
Clave InChI |
ZMQAJJALDNECEP-UHFFFAOYSA-H |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Co+3].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



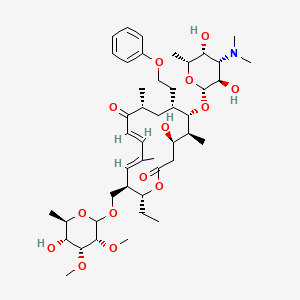
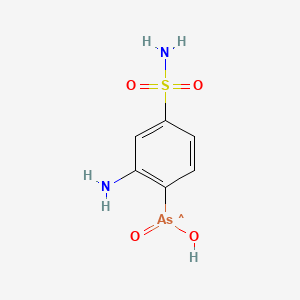

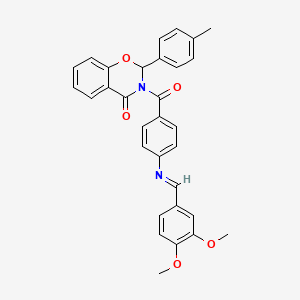
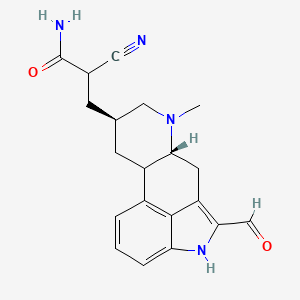
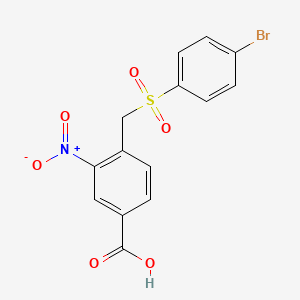
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
